![molecular formula C16H16F3NO3S3 B2851167 7-(Thiophen-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane CAS No. 1706225-83-3](/img/structure/B2851167.png)
7-(Thiophen-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane
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Description
7-(Thiophen-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
A study conducted by Tucker et al. (1988) explored the synthesis and structure-activity relationships of derivatives similar to 7-(Thiophen-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane. This research focused on the antiandrogen activity of these compounds, indicating their potential in treating androgen-responsive diseases. The derivatives showed varying degrees of partial androgen agonist activity, providing insight into the molecular adjustments necessary for enhancing their therapeutic potential Tucker, Crook, & Chesterson, 1988.
Julia-Kocienski Olefination and Conjugated Polymer Formation
Alonso et al. (2005) and Aydoğan et al. (2012) utilized derivatives in the Julia-Kocienski olefination reaction, leading to the formation of 1,2-disubstituted alkenes and dienes. This process is crucial for synthesizing various methoxylated stilbenes, including trimethylated resveratrol, which are important for chemical and pharmaceutical applications. The research highlights the derivatives' role in creating materials with potential applications in organic electronics and polymer science Alonso, Fuensanta, Nájera, & Varea, 2005; Aydoğan, Yagcı, Toppare, Jockusch, & Turro, 2012.
Heterocyclic Compound Synthesis
The synthesis of seven-membered heterocyclic compounds containing a sulfonyl group was explored through a three-component reaction involving sulfur dioxide. This non-metallic transformation, as studied by He et al. (2018), represents an efficient strategy for preparing heterocyclic compounds, which are valuable in the development of new pharmaceuticals and materials He, Wu, Zhang, Xia, & Wu, 2018.
Nonlinear Optical Properties
Chou et al. (1996) investigated sulfonyl-substituted thiophene chromophores for their second-order nonlinear optical properties. These compounds exhibit high thermal stability and good transparency, making them suitable for applications in nonlinear optical materials. This study underscores the importance of sulfonyl and thiophene derivatives in advancing optical and electronic technologies Chou, Sun, Huang, Yang, & Lin, 1996.
properties
IUPAC Name |
7-thiophen-2-yl-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S3/c17-16(18,19)23-12-3-5-13(6-4-12)26(21,22)20-8-7-15(25-11-9-20)14-2-1-10-24-14/h1-6,10,15H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEDXGGGXKYUFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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